Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate
Overview
Description
Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This is followed by the acylation of the resulting ethyl 4-aminobenzoate with 3-(4-methoxyphenyl)-3-phenylpropanoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester derivative with similar ester functional group.
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: A Schiff base derivative with different functional groups
Uniqueness
Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-3-30-25(28)20-9-13-21(14-10-20)26-24(27)17-23(18-7-5-4-6-8-18)19-11-15-22(29-2)16-12-19/h4-16,23H,3,17H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKONVGHHRTUTPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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